

The Role of NTR 368 TFA in Neural Apoptosis: A Technical Guide

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Compound of Interest

Compound Name: NTR 368

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Abstract

NTR 368 TFA is a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily.^{[1][2][3][4][5]} This receptor plays a multifaceted role in the nervous system, including the regulation of neuronal survival and apoptosis. **NTR 368** TFA is recognized as a potent inducer of neural apoptosis.^{[1][2][3][6][7]} This technical guide provides an in-depth overview of the core mechanisms underlying the pro-apoptotic function of the p75NTR intracellular domain, the region from which **NTR 368** is derived. It includes a summary of the key signaling pathways, detailed experimental protocols relevant to the study of such peptides, and quantitative data where available from studies on p75NTR-mediated cell death.

Introduction to p75 Neurotrophin Receptor (p75NTR)

The p75NTR is a transmembrane glycoprotein that binds to all neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5). Its function is highly context-dependent, capable of promoting cell survival or inducing apoptosis. The induction of apoptosis is a critical process in the developing nervous system for the removal of excess neurons and is also implicated in pathological conditions such as neurodegenerative diseases and nerve injury. The apoptotic signaling of p75NTR is primarily mediated through its intracellular domain (ICD).

NTR 368 TFA: A Peptide from the p75NTR Intracellular Domain

NTR 368 TFA is a peptide with the amino acid sequence corresponding to a portion of the juxtamembrane region of the p75NTR ICD.^{[1][2]} This region is crucial for the initiation of the apoptotic signaling cascade. The trifluoroacetate (TFA) salt form is common for synthetic peptides purified via high-performance liquid chromatography (HPLC). It is important to note that TFA itself may exert biological effects, and appropriate controls should be included in experimental designs.

Physicochemical Properties of NTR 368 TFA

Property	Value	Reference
Formula	C71H125F3N22O21	[6]
Molecular Weight	1679.88 g/mol	[6]
Purity	>98%	[8][9]
Sequence	Corresponds to residues 368-381 of human p75NTR	[1][2][4]

Signaling Pathways in p75NTR-Mediated Neural Apoptosis

The induction of apoptosis by p75NTR is a complex process involving several downstream signaling molecules. The binding of a ligand, or in some contexts, the absence of a ligand, can trigger a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of enzymatic cascades.

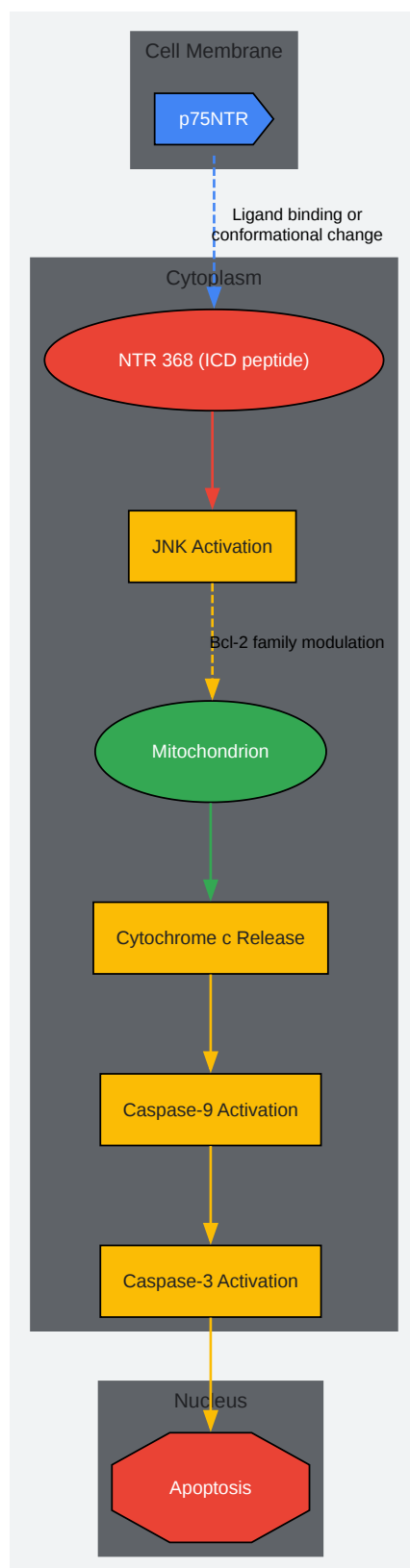
Key Signaling Mediators

- c-Jun N-terminal Kinase (JNK):** A critical component of the p75NTR apoptotic pathway. Activation of JNK is a consistent feature in p75NTR-induced cell death.
- Caspases:** A family of proteases that execute the apoptotic program. p75NTR activation leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and effector

caspases (e.g., caspase-3, -6, and -7).

- Mitochondrial Pathway: p75NTR-mediated apoptosis often involves the intrinsic or mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm.

Visualization of the p75NTR Apoptotic Signaling Pathway



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Caption: p75NTR-mediated apoptotic signaling cascade.

Experimental Protocols for Studying NTR 368 TFA-Induced Neural Apoptosis

The following are generalized protocols that can be adapted for investigating the effects of **NTR 368** TFA on neural apoptosis.

Cell Culture

- **Cell Lines:** Primary cortical neurons, PC12 cells, or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used models.
- **Culture Conditions:** Maintain cells in appropriate media (e.g., DMEM/F12 or Neurobasal medium) supplemented with serum (e.g., FBS or horse serum) and necessary growth factors. For primary neurons, use serum-free media with B27 supplement.

Treatment with NTR 368 TFA

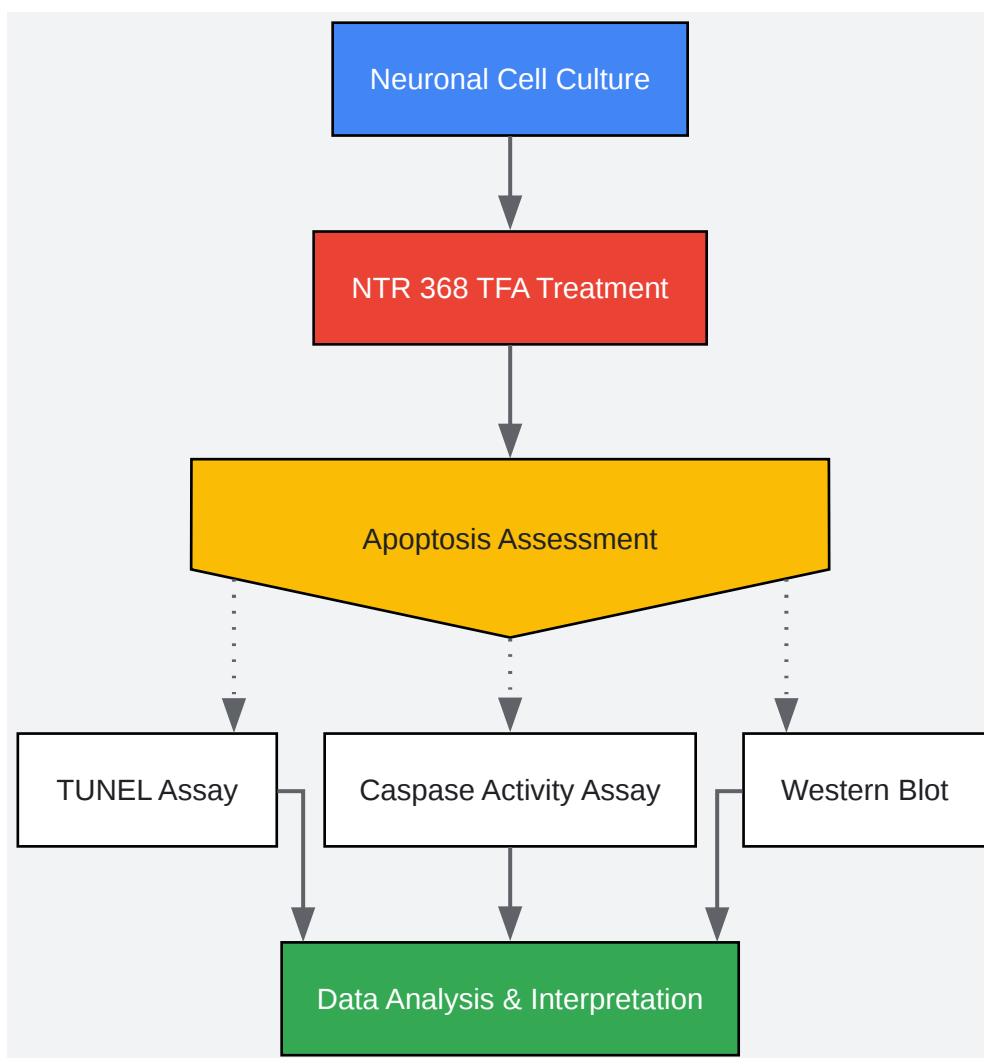
- **Peptide Reconstitution:** Reconstitute lyophilized **NTR 368** TFA in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration (e.g., 1 mM). Aliquot and store at -20°C or -80°C.
- **Dosing:** Treat cells with varying concentrations of **NTR 368** TFA (e.g., 1-100 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for apoptosis (e.g., staurosporine).

Assessment of Apoptosis

- **TUNEL Assay:** The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
 - Fix cells with 4% paraformaldehyde.
 - Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate.
 - Incubate with the TUNEL reaction mixture according to the manufacturer's instructions.
 - Counterstain nuclei with DAPI.

- Visualize and quantify fluorescently labeled apoptotic cells using a fluorescence microscope.
- Caspase Activity Assays:
 - Lyse treated cells to release cellular contents.
 - Incubate cell lysates with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3 or caspase-9).
 - Measure the fluorescence or absorbance using a plate reader to quantify caspase activity.
- Western Blotting for Apoptotic Markers:
 - Lyse cells and determine protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated JNK).
 - Incubate with a corresponding HRP-conjugated secondary antibody.
 - Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization



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Caption: Workflow for studying **NTR 368** TFA-induced apoptosis.

Quantitative Data from p75NTR Apoptosis Studies

While specific quantitative data for **NTR 368** TFA is not readily available in peer-reviewed literature, studies on the overexpression of the p75NTR intracellular domain have demonstrated significant induction of apoptosis.

Cell Type	Experimental Condition	Apoptotic Effect
Primary Cortical Neurons	Adenoviral overexpression of p75NTR ICD	Significant increase in TUNEL-positive cells
PC12 Cells	Expression of p75NTR ICD	Induction of pro-caspase-3 cleavage
Sympathetic Neurons	Expression of p75NTR ICD	Activation of JNK and induction of cell death

Conclusion

NTR 368 TFA, as a peptide derived from a critical region of the p75NTR intracellular domain, is a valuable tool for investigating the molecular mechanisms of neural apoptosis. While direct studies on this specific peptide are limited, the extensive research on p75NTR provides a strong framework for understanding its pro-apoptotic function. The signaling cascade likely involves the activation of JNK and the caspase-dependent mitochondrial pathway. The experimental protocols outlined in this guide provide a basis for researchers to explore the precise role and therapeutic potential of **NTR 368** TFA and similar p75NTR-modulating compounds in the context of neuronal cell death and survival. Further research is warranted to elucidate the specific quantitative effects and detailed molecular interactions of **NTR 368** TFA in various neuronal models.

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